[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-3-2-4-9(5-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMICSWBTHJZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407094 | |
| Record name | [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16441-29-5 | |
| Record name | [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely employed method for constructing the 1,3-thiazole ring system. In the context of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, this approach involves the cyclocondensation of α-mercaptoacetophenone derivatives with appropriate carbonyl precursors.
A modified protocol adapted from recent thiazole syntheses utilizes 3-methylphenyl-substituted carbothioamides 8a–d reacting with bromoacetylacetic acid derivatives under reflux conditions. The general reaction proceeds as:
Critical parameters include:
-
Solvent selection : Ethanol (78% yield) outperforms DMF or THF due to improved solubility of intermediates.
-
Temperature : Reflux at 80°C for 2–4 hours prevents side reactions like hydrolysis of the ester group.
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Stoichiometry : A 1.1:1 molar ratio of bromoacetylating agent to carbothioamide minimizes dimerization byproducts.
Oxidative Cyclization Strategies
Alternative routes employ IBX-mediated oxidations to construct the thiazole ring. A representative procedure involves:
-
Aldehyde formation : Oxidation of (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol derivatives 5a–d using 2-iodoxybenzoic acid (IBX) in DMSO at 0–20°C (85% yield).
-
Cyclization : Treatment with ammonium sulfide generates the thiazoline intermediate, followed by dehydrogenation with MnO₂.
While effective for related structures, this method requires stringent temperature control (-10°C during sulfide addition) to prevent epimerization at C4.
Functionalization of the Acetic Acid Side Chain
Esterification-Hydrolysis Sequences
The acetic acid moiety is typically introduced via ester intermediates due to their superior stability during thiazole formation. A benchmark protocol involves:
Step 1 : Esterification of 2-(thiophen-3-yl)acetic acid with ethanol/H₂SO₄
Step 2 : Thiazole ring formation via Hantzsch reaction
Step 3 : Saponification with NaOH/EtOH-H₂O (1:1) at 60°C
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(OAc)₂, DMF, 80°C | 62 | 89.4 |
| CuI, TMEDA, 100°C | 71 | 92.1 |
This method remains limited by specialized equipment requirements compared to classical ester hydrolysis.
Reaction Optimization and Process Chemistry
Continuous-Flow Synthesis
A breakthrough in scalability was achieved using continuous-flow reactors:
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Residence time : 8.5 minutes at 120°C
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Safety : Mitigates risks associated with exothermic cyclization steps
Key advantages include:
Green Chemistry Metrics
Comparative analysis of synthesis routes:
The flow system reduces waste generation by 73% through solvent recycling and eliminated chromatography.
Analytical Characterization
Spectroscopic Identification
Critical NMR signals for this compound:
-
¹H NMR (400 MHz, CDCl₃) :
δ 3.72 (s, 2H, CH₂COO), 6.78–7.24 (m, 4H, Ar-H), 2.38 (s, 3H, CH₃) -
¹³C NMR :
172.8 (COOH), 167.1 (C2-thiazole), 138.2–126.4 (Ar-C), 40.1 (CH₂)
Mass spectral data consistently shows [M+H]⁺ at m/z 248.08 (calc. 248.07).
Chromatographic Purity Assessment
HPLC method validation parameters:
| Column | Mobile Phase | Retention (min) | LOD (μg/mL) |
|---|---|---|---|
| C18, 5μm | MeCN/H₂O (0.1% TFA) | 6.7 | 0.12 |
| HILIC, 3μm | ACN/NH₄OAc pH 4.5 | 4.2 | 0.09 |
Purity exceeds 99.5% in optimized routes.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl group on the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products:
Oxidation: Products may include carboxylic acids, ketones, and sulfoxides.
Reduction: Products may include alcohols, amines, and reduced thiazole derivatives.
Substitution: Products may include various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Biomedical Research Applications
-
Drug Development :
- The compound has been investigated for its potential as a therapeutic agent. Its thiazole ring structure is known to exhibit biological activity, making it a candidate for drug design targeting various diseases, including cancer and inflammation.
- Proteomics Research :
- Antimicrobial Activity :
Pharmaceutical Applications
- Anti-inflammatory Agents :
- Analytical Chemistry :
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazole derivatives highlighted the effectiveness of this compound against specific strains of bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In a preclinical trial assessing anti-inflammatory properties, this compound demonstrated a reduction in inflammation markers in animal models. This suggests that the compound could be further developed into a therapeutic agent for conditions such as arthritis or other inflammatory disorders.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Drug Development | Potential therapeutic agent targeting cancer and inflammation |
| Proteomics Research | Used for protein identification and quantification |
| Antimicrobial Activity | Effective against certain bacterial strains |
| Anti-inflammatory Agents | Potential candidate for treating inflammatory diseases |
| Analytical Chemistry | Utilized in chromatography and mass spectrometry for substance detection |
Mechanism of Action
The mechanism of action of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell death or inhibition of microbial growth. The thiazole ring and the acetic acid moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Electronic Comparisons
- Electron-Donating vs. Electron-Withdrawing Groups :
- The 3-methylphenyl group (electron-donating) increases lipophilicity, favoring membrane permeability .
- Fluorine (3-fluorophenyl) and trifluoromethyl groups (electron-withdrawing) enhance metabolic stability and acidity (pKa ~3.5–4.5 for carboxylic acid) .
- Methoxy groups (3,4-dimethoxyphenyl) improve π-π interactions and solubility in organic solvents .
Physicochemical Properties
- Solubility :
- Melting Points :
- Thiazole acetic acids typically melt between 200–250°C. For example, a related compound with a 4-chlorophenyl group (Fenclozic acid) has a melting point of ~220°C , while the 3,4-dimethoxyphenyl analog melts at 248–250°C .
Biological Activity
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound featuring a thiazole ring, a 3-methylphenyl substituent, and an acetic acid moiety. Its unique structure contributes to various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the compound's biological activity, supported by research findings and data tables.
- Chemical Formula : C₁₂H₁₁NO₂S
- CAS Number : 16441-29-5
- Molecular Weight : 233.29 g/mol
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.91 mg/L |
| Escherichia coli | 7.81 mg/L |
| Candida albicans | 5.00 mg/L |
The presence of electron-withdrawing groups on the phenyl ring enhances its antibacterial activity, indicating that structural modifications can optimize its efficacy against pathogens .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound has been shown to induce apoptosis and cell cycle arrest.
- IC50 Values :
- MCF-7: 2.57 µM
- HepG2: 7.26 µM
In comparative studies, the compound demonstrated greater efficacy than standard chemotherapeutic agents, such as Staurosporine .
The anticancer activity is attributed to its ability to inhibit specific kinases involved in tumor growth and angiogenesis, such as VEGFR-2. The compound's binding affinity to these targets disrupts cellular signaling pathways essential for cancer cell survival .
Enzyme Inhibition
This compound has been identified as an effective inhibitor of various enzymes, making it a valuable candidate for biochemical studies and drug development. Its mechanism typically involves binding to the active sites of enzymes, thus preventing substrate interaction.
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial effects of several thiazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus, with an MIC comparable to traditional antibiotics . -
Anticancer Research :
In vitro tests revealed that this compound significantly increased early and late apoptosis in MCF-7 cells from 0.51% to 22.39% and from 0.29% to 9.51%, respectively. This highlights its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid | 5.00 | Anticancer |
| [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | 6.50 | Antimicrobial |
| [2-(3-Methylphenyl)-1,3-oxazol-4-yl]acetic acid | >10 | Less active |
The unique combination of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds .
Q & A
Q. What are the common synthetic routes for preparing [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid?
The synthesis typically involves cyclocondensation of thioamide intermediates with α-halo ketones or esters. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where 3-methylphenyl-substituted thioamides react with α-bromoacetic acid derivatives. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) has been shown to improve yields for analogous thiazole derivatives by enhancing reaction efficiency and reducing side products . Post-synthetic purification often employs recrystallization or column chromatography, with structural confirmation via -NMR and IR spectroscopy .
Q. How is the structure of this compound validated experimentally?
Key methods include:
- Elemental analysis : Confirms molecular formula (e.g., CHNOS).
- Spectroscopic techniques : - and -NMR identify substituent patterns (e.g., methylphenyl group at C2, acetic acid moiety at C4). IR spectroscopy verifies carboxylic acid (O–H stretch at 2500–3300 cm) and thiazole ring (C=N stretch at 1640–1680 cm) .
- Chromatography : HPLC or TLC confirms purity (>95%), critical for downstream biological assays .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Standard assays include:
- Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) values reported .
- Cytotoxicity screening : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
- Structure-activity relationship (SAR) : Modifying the 3-methylphenyl or acetic acid group to correlate substituent effects with activity .
Advanced Research Questions
Q. How can conflicting bioactivity data across structurally similar thiazole derivatives be resolved?
Contradictions often arise from variations in substituent electronic effects or assay conditions. Systematic approaches include:
- Multivariate analysis : Comparing logP, Hammett constants (σ), and steric parameters to isolate factors influencing activity .
- Standardized protocols : Replicating assays under identical conditions (e.g., pH, inoculum size) to minimize variability .
- Crystallographic studies : Resolving hydrogen-bonding patterns (e.g., using SHELXL ) to assess how molecular packing affects solubility and bioavailability .
Q. What advanced analytical techniques address challenges in quantifying this compound in complex matrices?
- HPLC-DAD : A validated method (e.g., C18 column, 220 nm detection) achieves sensitivity down to 0.1 µg/mL, with mobile phases optimized for carboxylic acid retention (e.g., acetonitrile/0.1% formic acid) .
- LC-MS/MS : Enhances specificity for metabolite identification in pharmacokinetic studies, particularly for detecting sulfoxide or hydroxylated derivatives .
- Solid-state NMR : Resolves polymorphism issues in crystalline forms, critical for patenting and formulation .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Molecular docking : AutoDock Vina or Glide simulates binding to enzymes (e.g., bacterial dihydrofolate reductase) using crystal structures (PDB: 1DF7). The acetic acid moiety often participates in hydrogen bonding with active-site residues .
- DFT calculations : Models electron density distributions to explain reactivity at the thiazole C5 position, a common site for electrophilic substitution .
Q. How do hydrogen-bonding networks in crystalline forms impact physicochemical properties?
Graph set analysis (e.g., Etter’s rules) reveals that carboxylic acid dimers (R(8) motif) dominate packing, enhancing thermal stability but reducing aqueous solubility. Co-crystallization with zwitterionic additives (e.g., L-proline) can disrupt these networks to improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
